21-Dehydro Betamethasone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of betamethasone derivatives involves complex chemical processes. For instance, the formation of betamethasone 17-deoxy-20-hydroxy-21-oic acid diastereomers from betamethasone sodium phosphate under heat stress in solid state showcases the intricate pathways involved in creating betamethasone derivatives. The structural elucidation of these diastereomers utilized LC-MS, NMR, and mechanistic studies, pointing to a mechanism involving hydration of betamethasone enol aldehyde and an intramolecular Cannizzaro reaction (Li et al., 2009).

Molecular Structure Analysis

The structural determination of betamethasone and its isomers through NMR spectroscopy provides insights into the molecular architecture of these compounds. Isomers of betamethasone were characterized, revealing variations in the arrangement of fluorine, hydroxy, and methyl groups across the steroid framework, further emphasizing the complexity and versatility of corticosteroid structures (Chan et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving betamethasone derivatives highlight the reactive nature of these compounds. For example, the rearrangement of betamethasone-17-valerate to the 21-valerate ester in aqueous solutions demonstrates the influence of pH, temperature, and catalysis on the stability and transformation of corticosteroids (Bundgaard & Hansen, 1981). Such reactions are critical for understanding the chemical behavior and potential applications of betamethasone derivatives.

Physical Properties Analysis

The physical properties of betamethasone and its derivatives, such as solubility, melting points, and crystalline structure, are crucial for their formulation and application in pharmaceuticals. However, specific studies focusing on the physical properties of 21-Dehydro Betamethasone were not identified in the provided research, indicating a gap in the literature.

Chemical Properties Analysis

The chemical properties of betamethasone derivatives, including reactivity with other chemical agents, stability under various conditions, and conversion to other derivatives, are essential for their use and effectiveness. Studies such as the kinetics of degradation and acyl migration provide valuable information on the chemical stability and transformations of betamethasone compounds (Bundgaard & Hansen, 1981).

科学的研究の応用

Cutaneous Biotransformation and Enzymic Hydrolysis

Research reveals that 21-Dehydro Betamethasone, as part of the betamethasone valerate esters, undergoes enzymic transformation when applied topically. The 21-ester form of betamethasone valerate is rapidly hydrolyzed to free steroid alcohol by cutaneous esterases. This hydrolysis is part of the cutaneous biotransformation that affects the activity and potency of topical corticosteroids. The enzymic hydrolysis is also indicative of drug potency, where the resistance to enzymic hydrolysis by 17-esters suggests a more pronounced reservoir effect and potentially higher toxicity upon application to the skin (Cheung, Po, & Irwin, 1985).

Stability and Isomerization

Studies on the stability of betamethasone-17-valerate in aqueous solutions indicate that degradation proceeds entirely through rearrangement of the 17-valerate ester to the 21-valerate ester, followed by hydrolysis of the latter to yield betamethasone. The acyl group migration from C17 to C21 is subject to catalysis by acid, base, and water. This acyl migration process is clinically significant since the 21-valerate ester possesses only a fraction of the potency of the 17-valerate parent compound (Bundgaard & Hansen, 1981).

Drug Potency and Design

The enzymic hydrolysis of betamethasone valerates has been studied to design topically active drugs and prodrugs. It has been observed that the 17-ester is essentially resistant to enzymic hydrolysis while the 21-esters are highly susceptible. These observations are crucial in the design of drugs that are meant to be topically active (Cheung, Po, & Irwin, 1985).

Impact on Glucose-6-Phosphate Dehydrogenase Activity

Betamethasone and its esters, including betamethasone-17-valerate, have been investigated for their inhibitory action on glucose-6-phosphate dehydrogenase (G-6-PDH) activity. The results demonstrate marked differences between the compounds, indicating that betamethasone esters should not be considered merely as transport forms of the topically inactive betamethasone but must be acknowledged for their unique biochemical actions (Raab & Gmeiner, 1975).

Safety And Hazards

Betamethasone, from which 21-Dehydro Betamethasone is derived, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may damage the unborn child and may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment as required and not to breathe dust/fume/gas/mist/vapors/spray .

特性

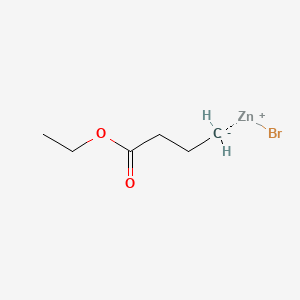

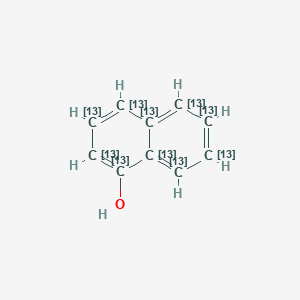

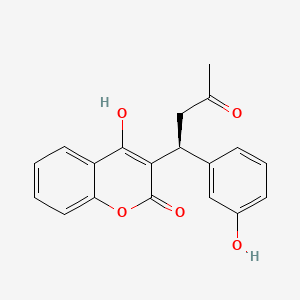

IUPAC Name |

2-[(8S,9S,10S,11S,13S,14R,16S,17S)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,11-12,15-17,26,28H,4-5,8,10H2,1-3H3/t12-,15-,16+,17-,19-,20-,21+,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXGMZVMPITTKC-SXTIVAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]3([C@H](C[C@@]2([C@@]1(C(=O)C=O)O)C)O)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

21-Dehydro Betamethasone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。